The compound 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol is a complex organic molecule featuring an azo group, which is characterized by the presence of a nitrogen-nitrogen double bond. This compound is significant in various chemical and industrial applications due to its potential biological activity and its structural properties. It is classified under azo compounds, which are known for their vivid colors and are often used in dyes and pigments.
The synthesis of 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol typically involves several steps:
The molecular structure of 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol can be represented using various structural formulas:
N(=O)(=O)c(cc(c(N=Nc(ccc(Nc(ccc(N(=O)(=O))c1)c1)c2)c2)c3Cl)Cl)c3This representation indicates the presence of multiple functional groups including amino, nitro, and azo groups which contribute to the compound's reactivity and properties.
The compound can participate in various chemical reactions:
The mechanism of action for 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol primarily involves its interaction with biological systems through:
Research indicates that compounds with similar structures can exhibit cytotoxicity in certain cell lines, suggesting that this compound may have similar biological effects.
Studies on related compounds indicate potential bioaccumulation and toxicity risks to aquatic organisms .
The primary applications of 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol include:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1